N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide is a complex organic compound that features a benzodiazole core, a fluorinated phenyl group, and a hydroxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through a cyclization reaction involving ortho-diamines and carboxylic acids. The fluorinated phenyl group is introduced via a halogenation reaction, often using reagents like N-chlorosuccinimide and N-fluorobenzenesulfonimide. The final step involves coupling the benzodiazole intermediate with 4-hydroxybutanamide under basic conditions, such as using sodium hydride in dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutanamide moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzodiazole core can be reduced under hydrogenation conditions to form dihydrobenzodiazoles.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrobenzodiazoles.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide involves its interaction with specific molecular targets. The benzodiazole core can bind to enzyme active sites, inhibiting their activity. The fluorinated phenyl group enhances the compound’s binding affinity and specificity. The hydroxybutanamide moiety may interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide
- N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide
- N-(2-{1-[(2-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide
Uniqueness
N-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its chemical stability and biological activity compared to similar compounds with only one halogen substituent.
Properties
Molecular Formula |
C20H21ClFN3O2 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C20H21ClFN3O2/c21-15-5-3-6-16(22)14(15)13-25-18-8-2-1-7-17(18)24-19(25)10-11-23-20(27)9-4-12-26/h1-3,5-8,26H,4,9-13H2,(H,23,27) |
InChI Key |
FWTQSXPEHXHJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CCNC(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.